molecular formula C5H5NO3S B019378 Methyl 3-hydroxyisothiazole-5-carboxylate CAS No. 100241-89-2

Methyl 3-hydroxyisothiazole-5-carboxylate

Cat. No. B019378
M. Wt: 159.17 g/mol
InChI Key: JIVHGUBSIXQWFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 3-hydroxyisothiazole-5-carboxylate often involves reactions of isothiocyanate derivatives with other organic compounds. For instance, the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate in tetrahydrofuran yields thioxo-propanoates, which can then undergo further reactions to produce related isoxazole carboxylates (Khalafy, Marjani, & Rostamzadeh, 2011).

Molecular Structure Analysis

The molecular structure of compounds akin to methyl 3-hydroxyisothiazole-5-carboxylate is characterized by the presence of isoxazole and isothiazole rings. These structures are confirmed through various spectroscopic methods, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy (Dzygiel et al., 2004).

Chemical Reactions and Properties

The reactivity of methyl 3-hydroxyisothiazole-5-carboxylate and related compounds involves various chemical transformations. For example, 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, a structurally related ester, can be alkylated with chloromethyl isoxazole and isothiazole derivatives to afford conjugates containing isoxazole and isothiazole moieties (Kletskov et al., 2018).

Physical Properties Analysis

The physical properties of methyl 3-hydroxyisothiazole-5-carboxylate and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of functional groups like hydroxyl and carboxylate contributes to their physical behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of methyl 3-hydroxyisothiazole-5-carboxylate derivatives are determined by their functional groups and molecular structure. For example, the introduction of nitro groups or the formation of ester linkages can significantly alter their chemical behavior and reactivity in organic synthesis (Regiec & Wojciechowski, 2019).

Scientific Research Applications

  • Anti-inflammatory Activity : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has shown potential for treating inflammatory diseases like rheumatoid arthritis and psoriasis (G. P. Moloney, 2001).

  • DNA Interaction : MTIC, a derivative, affects DNA in cells, indicating potential applications in genetics or cancer research (N. Mizuno & R. Decker, 1976).

  • Synthesis of Derivatives : A study discusses the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, useful in chemical research (J. Khalafy, A. P. Marjani, & A. Rostamzadeh, 2011).

  • Antibacterial Activity : 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives have shown moderate to good antibacterial activity (J. S. R. Babu et al., 2016).

  • Preparation and Oxidation Studies : 3-Methyl-5-nitroisothiazole's preparation and oxidation lead to various derivatives, useful in chemical synthesis (R. Walsh & K. Wooldridge, 1972).

  • Receptor Binding : [3H]thiomuscimol, a specific agonist photoaffinity label for GABA A receptors, is derived from isothiazole compounds, indicating neuropharmacological applications (B. Frølund et al., 1995).

  • Study of Acetylated Derivatives : Acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were found to have altered susceptibility to acetylation, which can inform biochemical processes (A. Dzygiel et al., 2004).

  • Synthesis Techniques : The study of chlorination-cyclization of 3,3′-dithiodipropionamides aids in synthesizing various isothiazole derivatives (S. N. Lewis et al., 1971).

  • Product Analysis in Cyclization : Analysis of cyclization products like 5-chloro-3-hydroxyisothiazole contributes to organic chemistry knowledge (G. A. Miller et al., 1971).

  • Cytotoxicity Studies : Some derivatives have been studied for their effect on tumor cell lines, aiding in cancer research (Q. Huang et al., 2017).

  • Mass Spectral Analysis : Studies on 3-phenylisothiazoles and 3-(halophenyl)isothiazoles provide insights into their mass spectral properties (T. Naito, 1968).

  • Anticonvulsant Activity : Compound 3, a derivative, shows significant anticonvulsant activity with minimal neurotoxicity, important for neurological drug development (K. Unverferth et al., 1998).

  • Conversion to Hydroxy-Isothiazoles : Studies on converting 5-Bromoisothiazoles to hydroxy-isothiazoles aid in chemical synthesis (I. Stocks et al., 1971).

  • Antifungal Agents : Synthesis of 4-nitroisothiazoles as potential antifungal agents demonstrates its application in pharmaceutical research (Anthony H. Albert et al., 1980).

  • Synergistic Effects in Chemotherapy : Novel comenic acid derivatives containing isoxazole and isothiazole moieties show synergistic effects in brain tumor chemotherapy (A. Kletskov et al., 2018).

  • Enamine-Based Synthesis : A new method of synthesizing isothiazoles from primary enamines expands the toolkit of organic synthesis (D. Clarke et al., 1998).

  • Novel Thermolytic Method for Isoindoles : The development of a new thermolytic method for synthesizing tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines offers novel pathways in chemical synthesis (T. P. Melo et al., 2004).

Safety And Hazards

“Methyl 3-hydroxyisothiazole-5-carboxylate” may cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

methyl 3-oxo-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVHGUBSIXQWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444616
Record name methyl 3-hydroxyisothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-3-hydroxyisothiazole-5-carboxylate

CAS RN

100241-89-2
Record name methyl 3-hydroxyisothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-1,2-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Frølund, B Ebert, LW Lawrence… - Journal of Labelled …, 1995 - Wiley Online Library
… The starting material, 3-hydroxyisothiazole-5-carboxamide (1) [14] was converted into the substrate for tritium incorporation, compound 3, via methyl 3-hydroxyisothiazole-5-carboxylate (…
L Matzen, A Engesgaard, B Ebert… - Journal of medicinal …, 1997 - ACS Publications
A number of 3-isothiazolol bioisosteres of glutamic acid (1) and analogs of the AMPA receptor agonist, (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA, 2a), …
Number of citations: 52 pubs.acs.org

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